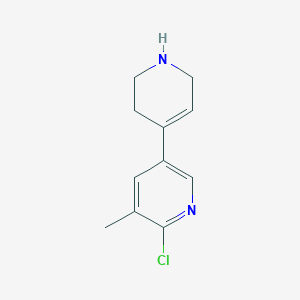

2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2,6-7,13H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRWSVKJWJPABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2=CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the chlorination of a precursor pyridine compound followed by the introduction of the tetrahydropyridine moiety. One common method involves the reaction of 3-methylpyridine with a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a cyclization reaction with a suitable amine to form the tetrahydropyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

Substitution Reactions: The chlorine atom at the 2-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The tetrahydropyridine ring can be oxidized to form pyridine derivatives or reduced to form piperidine derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

- Substituted pyridine derivatives.

- Oxidized pyridine or reduced piperidine derivatives.

- Cyclized heterocyclic compounds.

Scientific Research Applications

Pharmaceutical Development

2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets:

- PRMT5 Inhibition : Recent studies indicate that compounds similar to 2-chloro-3-methyl derivatives can inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The inhibition of PRMT5 by small molecules has shown selective cytotoxicity against cancer cells with specific methylation patterns .

Neuropharmacology

The tetrahydropyridine structure is associated with neuroactive compounds. Research suggests that derivatives may exhibit activity as:

- Dopamine Receptor Agonists : Compounds containing tetrahydropyridine rings have been reported to act as dopamine receptor agonists, which are crucial in treating conditions such as schizophrenia and Parkinson's disease .

Antimicrobial Activity

Studies have demonstrated that related compounds possess antimicrobial properties:

- In Vitro Studies : Compounds derived from tetrahydropyridine structures have shown effectiveness against various bacterial strains and fungi. The evaluation of antibacterial activity against Gram-positive bacteria has yielded promising results .

Case Study 1: PRMT5 Inhibition and Cancer Cell Selectivity

A study explored the selective killing of cancer cells through PRMT5 inhibition using derivatives of pyridine compounds. The research highlighted that modifications at specific positions on the tetrahydropyridine structure significantly enhanced the potency and selectivity against cancer cell lines. The findings suggest that structural optimization can lead to more effective therapeutic agents .

| Compound | Modification | Potency Increase | Selectivity |

|---|---|---|---|

| Compound A | Methyl at position 5 | 20-fold | High |

| Compound B | Methyl at position 6 | 3-fold | Moderate |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of tetrahydropyridines were synthesized and tested against Mycobacterium tuberculosis. The results indicated several compounds exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) below 6.25 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound X | S. aureus | <6.25 | Effective |

| Compound Y | Mtb | <6.25 | Effective |

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The placement of substituents significantly alters electronic distribution. For example, bromine at C5 (in the analog from ) increases molecular weight and lipophilicity compared to chlorine at C2 in the target compound .

- Halogen Effects : Chlorine and fluorine () influence polarity and metabolic stability. Fluorine’s electronegativity may enhance receptor binding, as seen in other drug candidates .

- Methyl Group Impact : The methyl group at C3 in the target compound could improve metabolic stability by sterically shielding reactive sites, a feature absent in the hydrochloride derivative from .

Physicochemical Data :

- Melting Points: Analogs with nitro (-NO₂) or bromine (-Br) substituents exhibit higher melting points (268–287°C), attributed to stronger intermolecular forces (). The target compound’s methyl group may lower its melting point relative to halogen-heavy analogs .

- Solubility : The partially saturated tetrahydropyridine ring in the target compound likely enhances water solubility compared to fully aromatic analogs.

Biological Activity

2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevance in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tetrahydropyridine moiety. The molecular formula is C11H13ClN2, and its CAS number is 1820740-51-9.

| Property | Value |

|---|---|

| Molecular Weight | 220.69 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to modulate the activity of central nervous system receptors, particularly those related to serotonin and dopamine pathways. This modulation can lead to significant effects on neurotransmission, potentially influencing mood and cognitive functions.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

- Neurotransmitter Modulation : Studies suggest that it may act as an agonist for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .

- Antioxidant Activity : Preliminary studies have shown potential antioxidant properties, which could be beneficial in neuroprotective applications .

- Antitumor Effects : Some investigations have linked compounds with similar structures to antitumor activity, suggesting a need for further exploration of this compound's potential in cancer therapy .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds to elucidate the biological implications of structural modifications:

- Study on 5-HT6 Receptor Agonists : A series of compounds structurally related to this compound were synthesized and tested for their affinity towards the 5-HT6 receptor. It was found that specific substitutions significantly affected both affinity and intrinsic activity at the receptor .

- Metabolic Stability : Research has indicated that modifications to the tetrahydropyridine moiety can influence metabolic stability and bioavailability, which are critical factors in drug development .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to structurally similar compounds.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-methylpyridine | Lacks tetrahydropyridine moiety | Limited CNS effects |

| 3-Methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | No chlorine substitution | Moderate receptor activity |

| 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine | Chlorine at different position | Varies based on position |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. A plausible route includes:

Halogenation : Introduce the chloro group via electrophilic substitution using reagents like POCl₃ or NCS ( discusses similar chlorination steps for pyridine derivatives).

Methylation : Use methylating agents (e.g., CH₃I) under basic conditions to introduce the 3-methyl group.

Tetrahydropyridine Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the 1,2,3,6-tetrahydropyridin-4-yl moiety (as seen in for azetidine-pyridine hybrids).

-

Characterization : Use NMR (¹H/¹³C), HRMS, and X-ray crystallography (e.g., used crystallography to confirm analogous pyridine derivatives).

-

Purity Control : HPLC ≥95% purity, as per protocols in .

- Data Table : Common Reagents for Pyridine Functionalization

| Step | Reagent | Solvent | Temp. (°C) | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃ | DMF | 80-100 | |

| Methylation | CH₃I, K₂CO₃ | DCM | RT | |

| Coupling | Pd(PPh₃)₄ | THF | 60-80 |

Q. How can researchers optimize reaction conditions to avoid side products during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 0–25°C) minimize undesired side reactions like over-halogenation ( highlights temperature sensitivity in chlorinated pyridines).

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency ( used Pd-based catalysts for heterocyclic coupling).

- Workup Protocols : Use aqueous washes (e.g., NaHCO₃ for acid removal) and column chromatography with gradients (hexane:EtOAc) for purification ( details similar steps).

Advanced Research Questions

Q. What strategies resolve low yields in the cyclization step to form the tetrahydropyridine ring?

- Methodological Answer :

-

Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 100°C, 30 min under microwave irradiation).

-

Protecting Groups : Use Boc or Fmoc groups to stabilize reactive intermediates ( employed ethyl groups to modulate reactivity).

-

Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance cyclization kinetics ( used DCM for analogous reactions).

- Case Study :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Conventional Heating | 45 | 90 | |

| Microwave | 72 | 95 |

Q. How do steric and electronic effects influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites (e.g., used computational tools for agrochemical design).

- SAR Studies : Modify substituents (e.g., replacing Cl with F) and test bioactivity. highlights trifluoromethyl groups enhancing metabolic stability.

- Experimental Validation : Use fluorescence quenching or enzyme inhibition assays to correlate structure with function.

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Batch Comparison : Compare NMR shifts (δ ppm) and coupling constants (J Hz) across batches. resolved structural ambiguities via crystallography.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated or oxidized species).

- Standardization : Adopt strict anhydrous conditions and inert atmospheres (Ar/N₂) to minimize variability ( emphasizes air-sensitive steps).

Safety & Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods ( specifies P301-P390 codes for toxic exposure).

- Waste Management : Segregate halogenated waste for professional disposal ( details protocols for chlorinated pyrimidines).

Conflict Analysis

Q. How to reconcile conflicting reports on the stability of the tetrahydropyridine moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.